molecular formula C11H12BrNO B2613886 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 128289-84-9

1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No. B2613886
CAS RN: 128289-84-9
M. Wt: 254.127
InChI Key: OZFIZXADMNVJMC-UHFFFAOYSA-N
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Description

1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one, also known as 3-bromopropylindole, is a synthetic compound with a wide range of applications in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a useful tool for furthering our understanding of biological processes.

Scientific Research Applications

Improved Synthesis Methods

Several studies have focused on the improved synthesis of indole derivatives, including "1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one". For instance, Zhang Tao et al. (2007) described an efficient synthesis of a key intermediate of Silodosin, showcasing the utility of bromopropyl-indolone derivatives in the synthesis of pharmaceutical compounds. Similarly, G. Wei (2011) synthesized 3-hydroxyl-bromo indole derivatives, highlighting their significance in industry and medicine, including their roles in antitumor activities, analgesics, and as hindered amine light stabilizers.

Copper-Catalyzed Reactions

Copper-catalyzed C–C coupling and cyclization reactions have been explored for the synthesis of indolo[2,1-a]isoquinolines, as reported by Ha Kyeong Lee et al. (2018). This study demonstrated the versatility of bromoaryl-indole derivatives in forming complex heterocyclic structures through microwave irradiation, offering moderate to good yields.

Antibacterial Activity

The investigation into the antibacterial properties of indole derivatives has led to promising discoveries. S. Mahboobi et al. (2008) reported on a novel series of 3-bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivatives with significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a potential new class of antibiotics.

properties

IUPAC Name

1-(3-bromopropyl)-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-6-3-7-13-10-5-2-1-4-9(10)8-11(13)14/h1-2,4-5H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFIZXADMNVJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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